
クロロメチル(メチル)ジメトキシシラン
説明
Chloromethyl(methyl)dimethoxysilane is a useful research compound. Its molecular formula is C4H11ClO2Si and its molecular weight is 154.67 g/mol. The purity is usually 95%.
The exact mass of the compound Chloromethyl(methyl)dimethoxysilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chloromethyl(methyl)dimethoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethyl(methyl)dimethoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
シランカップリング剤の合成
クロロメチル(メチル)ジメトキシシランは、有機材料と無機材料間の接着を促進する上で重要な役割を果たすシランカップリング剤の合成に使用されます。 これらの剤は、コーティング、接着剤、複合材料で一般的に使用され、耐久性と機械的特性を向上させます .
疎水性表面改質
この化合物は、表面を疎水性にする上で重要な役割を果たします。 表面のヒドロキシル基と反応することにより、水滴をはじく保護層を形成します。そのため、ガラスや金属などのさまざまな基材に耐水性コーティングを作成するのに役立ちます .
機能性シリカナノ粒子の前駆体
これは、機能性シリカナノ粒子の製造のための前駆体として役立ちます。 これらのナノ粒子は、大きな表面積と、さまざまな有機基で表面を官能化できることから、薬物送達システムから触媒まで、幅広い用途があります .
有機合成中間体
有機合成において、クロロメチル(メチル)ジメトキシシランは貴重な中間体です。 これは、有機分子にケイ素含有基を導入するために使用され、物理的特性の改変や合成中の保護基として利用できます .
材料科学研究
この化合物は、材料科学研究、特に熱安定性、機械的強度、耐薬品性を向上させた新素材の開発において応用されています。 ポリマーへの組み込みにより、高性能用途に適した独自の特性を持つ材料を生み出すことができます .
製薬研究
製薬研究では、クロロメチル(メチル)ジメトキシシランは、潜在的な薬物候補または中間体として作用するシラン誘導体の合成に使用されます。 その反応性により、治療用途があり得る複雑な分子の作成が可能になります .
作用機序
Target of Action
Chloromethyl(methyl)dimethoxysilane, also known as (Chloromethyl)dimethoxy(methyl)silane, is a chemical compound used in various industrial and scientific research applications
Mode of Action
It is known that this compound can react with moisture or water .
Pharmacokinetics
It’s important to note that the compound has a molecular weight of 15467 , which may influence its bioavailability.
Action Environment
The action, efficacy, and stability of Chloromethyl(methyl)dimethoxysilane can be influenced by environmental factors. For instance, it reacts slowly with moisture or water . Therefore, it should be handled in a well-ventilated place .
生化学分析
Biochemical Properties
Chloromethyl(methyl)dimethoxysilane plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with amino groups in proteins, leading to modifications in protein structure and function. This interaction is crucial in the study of protein-protein interactions and enzyme activity. Additionally, Chloromethyl(methyl)dimethoxysilane can react with nucleophilic sites in biomolecules, facilitating the study of biochemical pathways and mechanisms .
Cellular Effects
Chloromethyl(methyl)dimethoxysilane has been observed to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, thereby altering gene expression and cellular metabolism. For example, the compound can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Furthermore, Chloromethyl(methyl)dimethoxysilane can impact cell proliferation and apoptosis, making it a valuable tool in cancer research and drug development .
Molecular Mechanism
At the molecular level, Chloromethyl(methyl)dimethoxysilane exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Additionally, Chloromethyl(methyl)dimethoxysilane can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions are essential for understanding the molecular basis of various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chloromethyl(methyl)dimethoxysilane can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to moisture or high temperatures. Long-term studies have shown that Chloromethyl(methyl)dimethoxysilane can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity. These temporal effects are important for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of Chloromethyl(methyl)dimethoxysilane vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, Chloromethyl(methyl)dimethoxysilane can induce toxic effects, including cellular damage and organ dysfunction. These dosage-dependent effects are critical for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
Chloromethyl(methyl)dimethoxysilane is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of Chloromethyl(methyl)dimethoxysilane is essential for elucidating its biochemical effects and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, Chloromethyl(methyl)dimethoxysilane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound can accumulate in specific tissues, depending on its affinity for different biomolecules. These transport and distribution properties are important for understanding the pharmacokinetics and biodistribution of Chloromethyl(methyl)dimethoxysilane .
Subcellular Localization
Chloromethyl(methyl)dimethoxysilane exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, affecting cellular energy metabolism. Understanding the subcellular localization of Chloromethyl(methyl)dimethoxysilane is crucial for elucidating its biochemical and cellular effects .
特性
IUPAC Name |
chloromethyl-dimethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClO2Si/c1-6-8(3,4-5)7-2/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZMFKUGAPMMCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701335653 | |
| Record name | (Chloromethyl)dimethoxymethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701335653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2212-11-5 | |
| Record name | (Chloromethyl)dimethoxymethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Chloromethyl)dimethoxymethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Chloromethyl)dimethoxymethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701335653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Chloromethyl)dimethoxymethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


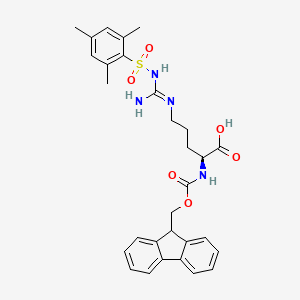
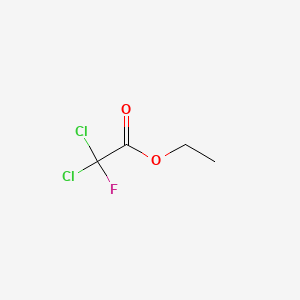



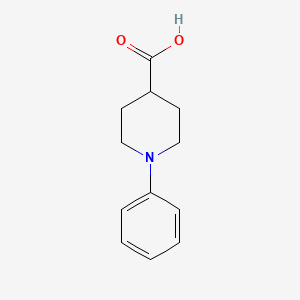
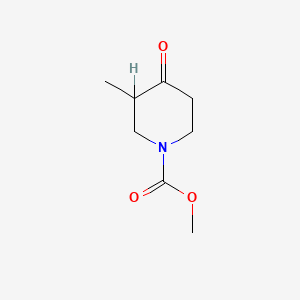
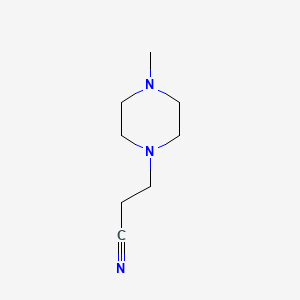


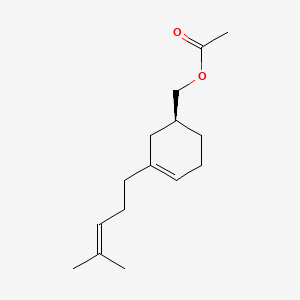
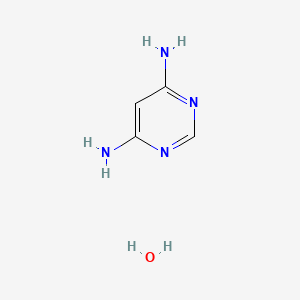
![2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B1587276.png)
